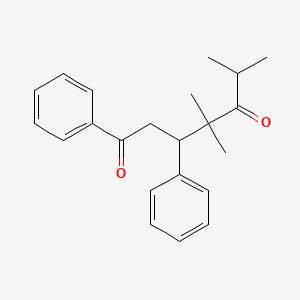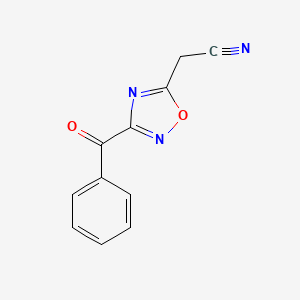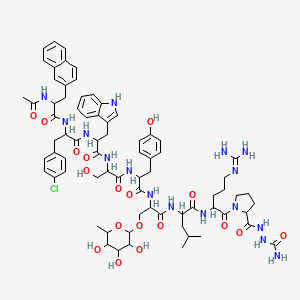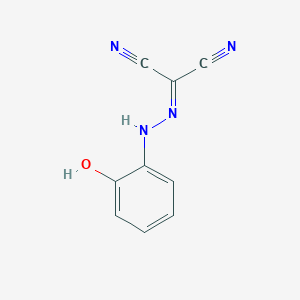
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyphenyl group attached to a carbonohydrazonoyl dicyanide moiety. Its distinct chemical properties make it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
科学的研究の応用
(2-Hydroxyphenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the aggregation and hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Carbonohydrazonoyl dicyanide derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Aromatic hydrazones: These compounds have a similar hydrazone linkage but may have different aromatic groups.
Uniqueness: (2-Hydroxyphenyl)carbonohydrazonoyl dicyanide is unique due to its specific combination of a hydroxyphenyl group and a carbonohydrazonoyl dicyanide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
101398-32-7 |
|---|---|
分子式 |
C9H6N4O |
分子量 |
186.17 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-7(6-11)12-13-8-3-1-2-4-9(8)14/h1-4,13-14H |
InChIキー |
KOGVEOSBVPGABW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)
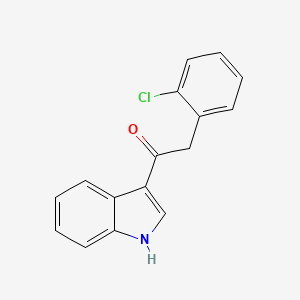
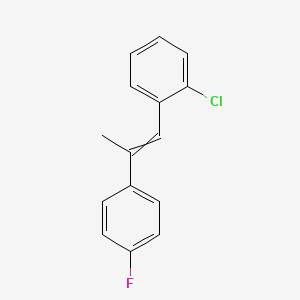
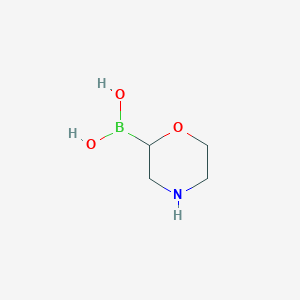

![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
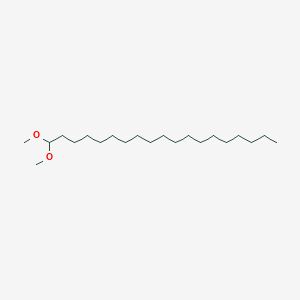

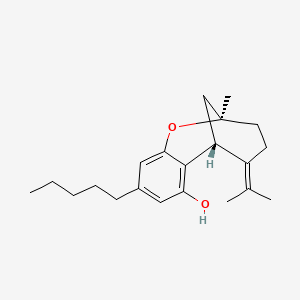
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
